4,5-Difluoroindoline hydrochloride
Description
4,5-Difluoroindoline hydrochloride is a fluorinated indoline derivative characterized by fluorine atoms at positions 4 and 5 of the indoline ring system, coupled with a hydrochloride salt. Indoline derivatives are bicyclic structures comprising a benzene ring fused to a five-membered nitrogen-containing ring. The introduction of fluorine atoms enhances electronic properties, metabolic stability, and bioavailability, making such compounds valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H8ClF2N |
|---|---|
Molecular Weight |
191.60 g/mol |
IUPAC Name |
4,5-difluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7F2N.ClH/c9-6-1-2-7-5(8(6)10)3-4-11-7;/h1-2,11H,3-4H2;1H |
InChI Key |
HGQOGFLQRFEEON-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,5-difluoroindoline hydrochloride with key analogs:
Key Observations:
- Fluorine Substitution : Compounds with fluorine at adjacent positions (e.g., 4,5-difluoro vs. 4,6-difluoro) exhibit distinct electronic profiles. For example, 4,6-difluoroindoline hydrochloride is used in kinase research, whereas 3-(difluoromethyl)-4,5-difluoroaniline hydrochloride shows utility in CCS prediction for analytical chemistry .
- Functional Groups: The presence of carboxamide (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide) or amino groups (e.g., 6-aminoindoline dihydrochloride) expands bioactivity but reduces metabolic stability compared to fluorine-only substitutions .
Analytical Characterization:
- NMR/IR Profiles: Fluorine substituents in 4,5-difluoroindoline would cause distinct upfield/downfield shifts in $ ^1H $-NMR compared to non-fluorinated indolines. For example, 5-fluoroindole derivatives show characteristic $ ^13C $-NMR peaks near 157–160 ppm for fluorine-coupled carbons .
- Collision Cross-Section (CCS) : 3-(Difluoromethyl)-4,5-difluoroaniline hydrochloride exhibits a predicted CCS of 140.1 Ų for [M+H]$^+$, useful for mass spectrometry-based identification .
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